molecular formula C10H13NO B7892659 2-(Cyclopentyloxy)pyridine

2-(Cyclopentyloxy)pyridine

Cat. No.: B7892659
M. Wt: 163.22 g/mol
InChI Key: OGWSSCLLENRQNX-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a cyclopentyloxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyridine typically involves the reaction of pyridine derivatives with cyclopentanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate cyclopentanol, followed by nucleophilic substitution on a halogenated pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the use of microwave irradiation has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

    2-Pyridone: Another pyridine derivative with a hydroxyl group at the second position, known for its biological activity and use in medicinal chemistry.

    2-Methoxypyridine: A compound with a methoxy group at the second position, used in organic synthesis and as a solvent.

Uniqueness: 2-(Cyclopentyloxy)pyridine is unique due to its cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for designing new molecules with specific desired properties .

Properties

IUPAC Name

2-cyclopentyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWSSCLLENRQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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